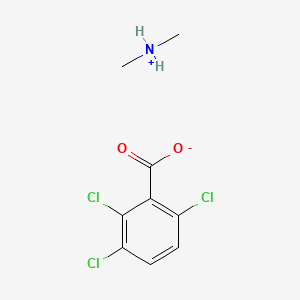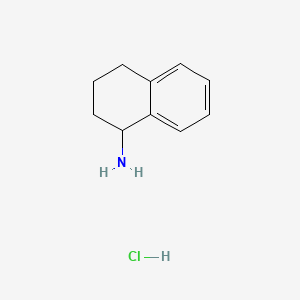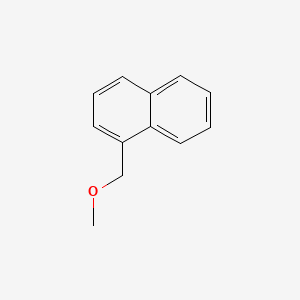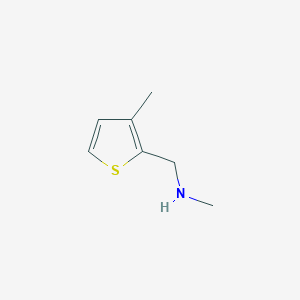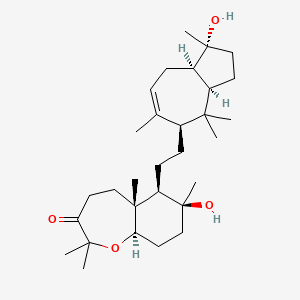
Sipholenone-A
Overview
Description
Sipholenone A is a compound that exhibits antiproliferative and cytotoxic activity . It efficiently inhibits the function of P-glycoprotein (Pgp), making it a new reversing agent for the treatment of multidrug resistance (MDR) in Pgp-overexpressing tumors .
Synthesis Analysis
Sipholane triterpenes, including Sipholenone A, are marine natural products isolated from the Red Sea sponge Callyspongia siphonella . They were tested for various anticancer activities based on their structure similarity to the marine polyepoxysqualene terpenoids sodwanones .Molecular Structure Analysis
Sipholane triterpenes possess a perhydrobenzoxepine (rings “A” and “B”) and a [5,3,0] bicyclodecane (rings “C” and “D”) ring system, which are linked together by an ethylene bridge . Based on their skeletons, sipholane triterpenes are divided into four different classes: sipholane, siphonellane, neviotane, and dahabane .Chemical Reactions Analysis
While specific chemical reactions involving Sipholenone A are not detailed in the search results, it’s known that Sipholenone A exhibits antiproliferative and cytotoxic activity .Scientific Research Applications
Anticancer Properties and Protein Binding
Sipholenone-A, a sipholane triterpenoid isolated from the Red Sea sponge Siphonochalina siphonella, has been extensively studied for its anticancer properties. Research has shown that sipholenone-A interacts with human serum albumin (HSA), a key protein in the human body. This interaction has been characterized using various spectroscopic methods, revealing insights into how sipholenone-A binds to and affects HSA. The binding occurs at specific sites on HSA, and this interaction leads to changes in the protein's structure, potentially impacting its function in cancer cells (Ali et al., 2017). Similar studies have also been conducted using bovine serum albumin (BSA), providing further understanding of sipholenone-A's interaction with serum proteins (Amina et al., 2016).
Cytotoxic, Antibacterial, and Antiviral Activities
Sipholenone-A has demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including human liver (HepG-2) and breast (MCF-7) cancer cells. In addition to its anticancer potential, sipholenone-A has shown moderate antibacterial and weak antiviral activities, highlighting its broad spectrum of bioactivity (Al-Massarani et al., 2015).
Reversal of Multidrug Resistance
Sipholenone-A has been identified as a potential agent in reversing multidrug resistance in cancer cells, particularly in cellsthat overexpress P-glycoprotein (P-gp), a protein that can expel drugs from cancer cells, reducing the effectiveness of chemotherapy. Studies have shown that sipholenone-A, along with other sipholane triterpenoids, enhances the sensitivity of resistant cancer cells to various chemotherapy drugs. This suggests a promising role for sipholenone-A in overcoming drug resistance in cancer treatment (Jain et al., 2009).
Antiproliferative and Antimigratory Activities
Further research has explored the antiproliferative effects of sipholenone-A on cancer cells. It has been shown to inhibit cell proliferation, particularly in breast cancer cell lines, highlighting its potential as an anticancer agent. Additionally, studies have revealed the antimigratory activities of sipholenone-A and its analogues, suggesting their potential use in controlling metastatic breast malignancies (Foudah et al., 2013).
Mechanism of Action
Future Directions
The potential of Sipholenone A in the treatment of multidrug resistant cancers is promising . Future design and synthesis of novel sipholane-inspired active compounds with perhydrobenzoxepine-aromatic cores are feasible and cost-effective . These results demonstrate the potential of marine natural products for the discovery of novel scaffolds for the control and management of metastatic breast cancer .
properties
IUPAC Name |
(5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQMXLIWZQEEU-KOGSSWOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(=O)C(OC4CCC3(C)O)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CCC(=O)C(O[C@@H]4CC[C@]3(C)O)(C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321625 | |
| Record name | NSC378978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sipholenone-A | |
CAS RN |
78518-74-8 | |
| Record name | SIPHOLENONE-A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC378978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



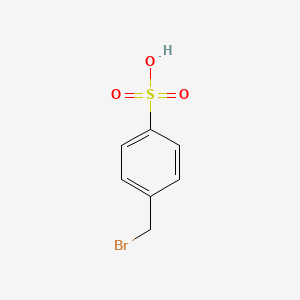
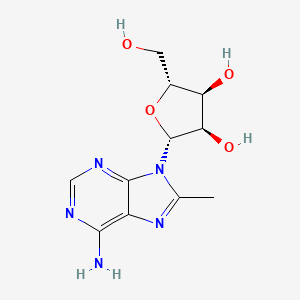


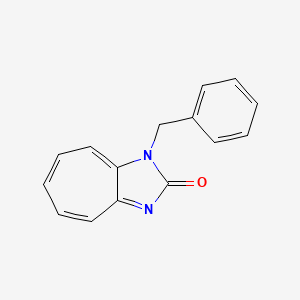
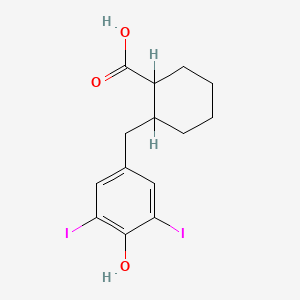

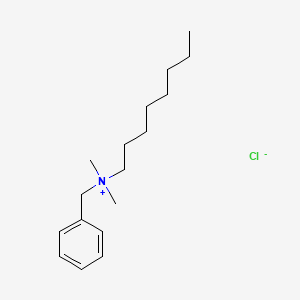

![N,N-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B1596274.png)
